
(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile is a novel organic compound characterized by its trifluoromethyl and phenylamino functionalities
作用機序
Target of Action
The primary targets of this compound are the Retinoic Acid Receptor-Related Orphan Receptors (RORs) . These receptors are part of the nuclear receptor family and play crucial roles in various biological processes, including metabolism, development, immunity, and circadian rhythm .
Mode of Action
The compound acts as an inverse agonist for the RORα and RORγ receptors . An inverse agonist is a drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist.
Biochemical Pathways
These could include pathways involved in lipid metabolism, immune response, and circadian rhythm .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its role as an inverse agonist of RORα and RORγ, it might lead to changes in gene expression regulated by these receptors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile typically involves multiple steps:
Formation of the Trifluoro-Intermediate: : Initial steps often involve the formation of a trifluoromethylated intermediate through reactions such as trifluoromethylation of a suitable precursor.
Hydroxy Substitution: : This intermediate undergoes hydroxy substitution to introduce the hydroxy group at the desired position.
Phenylamino Group Introduction: : The phenylamino functionality is introduced through an amination reaction.
Final Coupling: : The final step involves coupling the phenylamino intermediate with a suitable dicarbonitrile reagent under specific conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions. High-throughput synthesis techniques and optimization of catalytic processes are critical for scalable production.
化学反応の分析
Types of Reactions
Oxidation: : The hydroxy group in the compound can undergo oxidation to form carbonyl derivatives.
Reduction: : The dicarbonitrile moiety can be reduced to corresponding amines under suitable conditions.
Substitution: : Both the phenyl and trifluoromethyl groups can be involved in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are typically used.
Reduction: : Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: : Reagents include halogenating agents or nucleophiles like alkoxides.
Major Products
Oxidation: : Carbonyl compounds.
Reduction: : Amines.
Substitution: : Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
The compound serves as a versatile building block in organic synthesis, enabling the creation of complex molecular architectures.
Biology
Research has explored its potential as a bioactive molecule, particularly in the development of pharmaceutical candidates due to its ability to interact with biological targets.
Medicine
In medicinal chemistry, it is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Its unique functional groups make it valuable in materials science for the development of advanced polymers and coatings.
類似化合物との比較
Compared to other trifluoromethylated or phenylamino compounds, (((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile exhibits distinct properties such as enhanced stability and specific reactivity patterns. Similar compounds include:
4-Trifluoromethylphenylamine: : Lacks the additional hydroxy and dicarbonitrile functionalities, resulting in different reactivity and application profiles.
(2,2,2-Trifluoroethyl)benzene: : Missing the amino and dicarbonitrile groups, used mainly in simpler synthetic applications.
And there you have it! The full breakdown of this compound. Fascinating, isn’t it?
生物活性
The compound (((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile, commonly referred to as T0901317, exhibits significant biological activity primarily as a ligand for nuclear receptors involved in metabolic regulation. This article explores its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H12F9N3O3
- Molecular Weight : 481.3 g/mol
- IUPAC Name : N-(2,2,2-trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide
T0901317 is primarily recognized as an agonist for liver X receptors (LXRα and LXRβ), which play critical roles in lipid metabolism and cholesterol homeostasis. In addition to its LXR activity, T0901317 has been shown to inhibit retinoid-related orphan receptors (RORα and RORγ), which are involved in various physiological processes including gluconeogenesis and immune function.
Key Findings:
- LXR Activation : T0901317 activates LXR pathways leading to the regulation of genes involved in lipid metabolism.
- ROR Inhibition : The compound binds with high affinity (K_i = 132 nM for RORα and 51 nM for RORγ), inhibiting their transcriptional activity and thereby modulating glucose metabolism in hepatic cells .
Lipid Metabolism
T0901317 enhances the expression of genes involved in lipid uptake and storage while inhibiting gluconeogenic pathways. Studies show that treatment with T0901317 results in:
- Increased expression of ATP-binding cassette transporters (ABCA1 and ABCG1).
- Decreased levels of glucose-6-phosphatase (G6Pase), a key enzyme in gluconeogenesis .
Immune Function
The compound's inhibition of RORs suggests potential applications in modulating immune responses. By repressing ROR-dependent pathways, T0901317 may influence inflammation and immune cell differentiation.
Study 1: HepG2 Cell Line
In HepG2 cells treated with T0901317:
- Objective : To evaluate the effects on glucose metabolism.
- Results : A significant reduction in G6Pase mRNA levels was observed, indicating effective repression of gluconeogenesis through ROR inhibition .
Study 2: Metabolic Disorders
Research indicated that T0901317 could serve as a therapeutic agent for metabolic disorders due to its dual action on LXRs and RORs. Its ability to modulate lipid levels while concurrently affecting glucose metabolism positions it as a candidate for further development in treating conditions like diabetes and hyperlipidemia .
Summary of Biological Activities
Activity Type | Mechanism | Observed Effects |
---|---|---|
LXR Agonism | Activation of LXRα/β | Increased lipid uptake |
ROR Inhibition | Binding to RORα/γ | Decreased gluconeogenesis |
Immune Modulation | Repression of ROR-dependent transcription | Potential anti-inflammatory effects |
特性
IUPAC Name |
2-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)anilino]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6N3O/c14-12(15,16)11(23,13(17,18)19)9-1-3-10(4-2-9)22-7-8(5-20)6-21/h1-4,7,22-23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRACRLDEHUVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)NC=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。